4-(Morpholin-2-yl)benzoic acid hydrochloride
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Overview
Description
4-(Morpholin-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a morpholine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-2-yl)benzoic acid hydrochloride typically involves the reaction of 4-(2-bromoethyl)benzoic acid with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification process may include recrystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholin-2-yl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the benzoic acid moiety.
4-(Morpholin-4-yl)benzoic acid: Similar structure but with the morpholine ring attached at the fourth position.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness
4-(Morpholin-2-yl)benzoic acid hydrochloride is unique due to the specific positioning of the morpholine ring on the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-(Morpholin-2-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction where 4-(2-bromoethyl)benzoic acid reacts with morpholine under basic conditions. The product is then treated with hydrochloric acid to yield the hydrochloride salt. This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules.
Chemical Structure:
- Molecular Formula: C11H14ClN1O2
- Molecular Weight: 229.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine ring can engage with enzymes and receptors, modulating their activity. The benzoic acid moiety facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: It has been investigated for its potential as an inhibitor of certain kinases and cholinesterases, which are critical in various biochemical pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activities
Research indicates that this compound has several notable biological activities:
Antimicrobial Activity
Recent studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. A study indicated that modifications to the morpholine ring could enhance antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Assay Type | Result |
---|---|
TNF-alpha Inhibition | IC50 = 15 µM |
IL-6 Inhibition | IC50 = 20 µM |
Case Studies
-
Case Study on Antimalarial Activity:
A recent study explored the use of compounds related to this compound as inhibitors of the PfCLK3 kinase in Plasmodium falciparum. The results indicated significant inhibition at low concentrations, suggesting potential for developing new antimalarial therapies. -
Case Study on Tyrosinase Inhibition:
Another study assessed the tyrosinase inhibitory activity of related compounds, finding that modifications to the benzoic acid structure enhanced binding affinity and inhibition rates compared to standard inhibitors like kojic acid.
Properties
IUPAC Name |
4-morpholin-2-ylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKBONWVLMJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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